8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
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Overview
Description
8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is a member of indoles.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : New oxaspirocyclic compounds related to 8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione have been synthesized, showcasing the possibilities of creating diverse structures with this core chemical framework (Jiang & Zeng, 2016).
- Crystal Structure Determination : The crystal structures of these compounds have been determined using single-crystal X-ray crystallography, providing detailed insights into their molecular arrangement and potential applications in further chemical research (Zeng, Wang, & Jiang, 2018).
Reactivity and Chemical Behavior
- Enhanced Reactivity in Reactions : Compounds like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, related to the core compound, have shown enhanced reactivity in specific chemical reactions like the Castagnoli-Cushman reaction with imines (Rashevskii et al., 2020).
- Spectral Studies : The synthesis of related spiro derivatives including the 6,10-dioxaspiro[4.5]decane-7,9-dione group has been studied, along with their spectral properties, indicating potential applications in materials science and nanotechnology (Zeng & Wang, 2018).
Applications in Green Chemistry
- Green Synthesis of Spirooxindole Derivatives : Novel spirooxindole derivatives have been synthesized using a green chemistry approach, involving reactions with aldehydes and indole in a deep eutectic solvent. This illustrates the potential of environmentally friendly synthesis methods involving similar compounds (Yan et al., 2015).
Pharmaceutical Research
- Anti-Proliferative and Anti-TB Studies : Research has been conducted on derivatives of 8-azaspiro[4.5]decane-7,9-dione for their anticancer and anti-tubercular activities, demonstrating the potential of these compounds in drug discovery and medicinal chemistry (Mane et al., 2020).
properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C17H15NO4/c19-15-13(16(20)22-17(21-15)7-3-4-8-17)9-11-10-18-14-6-2-1-5-12(11)14/h1-2,5-6,9-10,18H,3-4,7-8H2 |
InChI Key |
MJWHROGCWPIPKO-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)OC(=O)C(=CC3=CNC4=CC=CC=C43)C(=O)O2 |
Canonical SMILES |
C1CCC2(C1)OC(=O)C(=CC3=CNC4=CC=CC=C43)C(=O)O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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